3-Octen-2-OL

Description

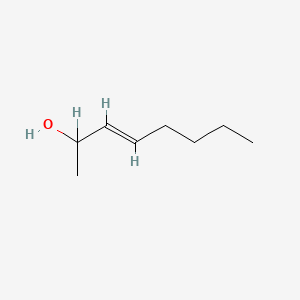

Structure

3D Structure

Properties

IUPAC Name |

(E)-oct-3-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h6-9H,3-5H2,1-2H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJJIVDCKSZMHGZ-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316025 | |

| Record name | trans-3-Octen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; sweet, creamy, buttery lactone odour | |

| Record name | 3-Octen-2-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1072/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water and fats, Miscible at room temperature (in ethanol) | |

| Record name | 3-Octen-2-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1072/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.826-0.836 | |

| Record name | 3-Octen-2-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1072/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

57648-55-2, 76649-14-4 | |

| Record name | trans-3-Octen-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57648-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Octen-2-ol, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057648552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Octen-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076649144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Octen-2-ol, (E)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Octen-2-ol, (E)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Octen-2-ol, (E)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Octen-2-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-3-Octen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oct-3-en-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-OCTEN-2-OL, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48L416E22Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | trans-3-Octen-2-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032450 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Octen-2-ol: Properties, Stereochemistry, and Applications

Abstract

3-Octen-2-ol is a naturally occurring secondary allylic alcohol that is a significant contributor to the aroma and flavor profiles of many natural products, most notably mushrooms. Its structure, possessing two stereogenic centers, gives rise to a rich stereoisomeric complexity that is critical to its biological function and sensory perception. This technical guide provides a comprehensive overview for researchers, chemists, and drug development professionals, detailing the chemical and physical properties of 3-Octen-2-ol, its natural prevalence, biosynthetic origins, and key methodologies for its stereoselective synthesis and analytical separation.

Molecular Identification

Correctly identifying a chemical entity is the foundation of all scientific investigation. 3-Octen-2-ol is systematically known as oct-3-en-2-ol.[1] The CAS Registry Number 76649-14-4 is commonly used for the compound without specified stereochemistry, while specific isomers, such as the (E)-isomer, have unique identifiers.[1][2]

| Identifier | Value | Source(s) |

| IUPAC Name | oct-3-en-2-ol | [1] |

| Molecular Formula | C₈H₁₆O | [3][4] |

| Molecular Weight | 128.21 g/mol | [3] |

| CAS Number | 76649-14-4 (Unspecified Isomers) | [1][5] |

| 57648-55-2 ((E)-isomer) | ||

| InChIKey | YJJIVDCKSZMHGZ-UHFFFAOYSA-N | |

| Canonical SMILES | CCCCC=CC(C)O | [1] |

| FEMA Number | 3602 | [6] |

Physicochemical & Organoleptic Properties

3-Octen-2-ol is a colorless liquid under standard conditions.[6] Its organoleptic profile is complex, often described with notes of mushroom, green, melon rind, and waxy nuances.[7] At higher concentrations, it can also present sweet, creamy, and buttery characteristics.[3]

| Property | Value | Conditions | Source(s) |

| Appearance | Colorless liquid | 25 °C, 1 atm | [6] |

| Density | 0.826 - 0.836 g/cm³ | 25 °C | [6] |

| Boiling Point | 98 °C | @ 2.00 mm Hg | [7] |

| Flash Point | 71.1 °C (160 °F) | Closed Cup | [6] |

| Refractive Index | 1.422 - 1.428 | 20 °C | [6] |

| Solubility | Insoluble in water; Miscible in ethanol | Room Temperature | [3] |

| Odor Profile | Mushroom, green, melon, waxy, sweet, creamy | - | [3][7] |

| Taste Profile | Mushroom, green, earthy, nutty | @ 20 ppm | - |

The Central Role of Stereoisomerism

A nuanced understanding of 3-Octen-2-ol requires a deep appreciation of its stereochemistry. The molecule contains two stereocenters: a chiral carbon at the C2 position and a carbon-carbon double bond between C3 and C4, which allows for geometric isomerism.[8] This results in four distinct stereoisomers:

-

(2R,3E)-3-octen-2-ol

-

(2S,3E)-3-octen-2-ol

-

(2R,3Z)-3-octen-2-ol

-

(2S,3Z)-3-octen-2-ol

The spatial arrangement of substituents is paramount, as enantiomers and diastereomers frequently exhibit different biological activities and sensory properties by interacting differently with chiral receptors in biological systems, such as olfactory receptors.[8] While it is highly probable that each of the four stereoisomers of 3-octen-2-ol possesses a unique odor profile and potency, specific sensory data for each isolated isomer is not extensively documented in current literature, marking a clear area for future research.[8]

Spectroscopic Analysis and Analytical Protocols

Characterization and quantification of 3-Octen-2-ol rely on standard spectroscopic and chromatographic techniques.

Spectroscopic Interpretation

-

Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 128 is expected but may be weak. Key fragmentation patterns for allylic alcohols include the loss of water (M-18), loss of a methyl group (M-15), and cleavage alpha to the oxygen, resulting in a prominent peak at m/z 45. Alpha-cleavage on the other side and allylic cleavage will also produce characteristic fragments.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Other key peaks include C-H stretching just below 3000 cm⁻¹, a C=C stretching absorption around 1650-1670 cm⁻¹, and a strong C-O stretching band between 1000-1100 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: For the (E)-isomer, distinct signals are observed for all eight carbons. Key resonances include the carbinol carbon (C2) around 68 ppm, the two olefinic carbons (C3 and C4) between 125-140 ppm, and the methyl carbon (C1) around 23 ppm.[2]

-

¹H NMR: The proton on the hydroxyl group will appear as a broad singlet whose chemical shift is concentration-dependent. The proton on C2 will be a quintet or multiplet around 4.1-4.3 ppm. The olefinic protons on C3 and C4 will appear as multiplets in the 5.4-5.7 ppm region, with a large coupling constant (J ≈ 15 Hz) for the (E)-isomer. The terminal methyl group (C1) will be a doublet around 1.2 ppm.

-

Experimental Protocol: Chiral Gas Chromatography (GC) Separation

The scientific imperative to study individual stereoisomers necessitates a robust analytical method for their separation. Chiral gas chromatography is the technique of choice.

Causality: The separation mechanism relies on the differential, transient diastereomeric complexes formed between the enantiomers of the analyte and the chiral stationary phase (CSP). Cyclodextrin-based CSPs are particularly effective for chiral alcohols due to inclusion phenomena and hydrogen bonding interactions.[8]

Methodology:

-

Column Selection: Employ a capillary GC column with a derivatized cyclodextrin chiral stationary phase (e.g., Rt-βDEXsa or similar). This phase provides the necessary enantioselectivity.[8]

-

Sample Preparation: Prepare a dilute solution of the 3-octen-2-ol isomer mixture (racemate) in a volatile, anhydrous solvent such as hexane or dichloromethane to a concentration of approximately 1 mg/mL.

-

GC Instrumentation and Conditions:

-

Injector: Set to 250 °C in split mode to ensure rapid volatilization without thermal degradation.

-

Carrier Gas: Use Hydrogen or Helium with a constant flow rate (e.g., 1.5 mL/min). Hydrogen often provides better resolution and shorter analysis times.

-

Oven Temperature Program: An optimized temperature ramp is crucial for resolution. Start at a low temperature (e.g., 70 °C, hold for 2 min) to allow for initial interactions with the CSP, then ramp at a slow rate (e.g., 3 °C/min) to a final temperature of 200 °C.

-

Detector: A Flame Ionization Detector (FID) is suitable for general quantification, while a Mass Spectrometer (MS) provides definitive identification of the eluting peaks.

-

-

Data Analysis: The resulting chromatogram should show baseline-resolved peaks for the different stereoisomers. Identify peaks based on retention times compared to authentic standards if available.

Natural Occurrence and Biosynthesis

3-Octen-2-ol is a prominent volatile organic compound (VOC) in the chemical ecology of fungi and plants. It is a key C8 compound derived from the enzymatic oxidation of polyunsaturated fatty acids, primarily linoleic acid.[8]

Biosynthetic Pathway: The pathway is catalyzed by a sequence of enzymes, principally lipoxygenase (LOX) and hydroperoxide lyase (HPL).

-

Oxygenation: Lipoxygenase introduces molecular oxygen into linoleic acid to form a hydroperoxide intermediate.

-

Cleavage: This unstable intermediate is rapidly cleaved by hydroperoxide lyase into shorter-chain aldehydes and other fragments.

-

Reduction: The resulting C8 carbonyl compounds, such as 3-octen-2-one, are then reduced by alcohol dehydrogenases to the corresponding alcohols, including 3-Octen-2-ol.[8]

Chemical Synthesis and Reactivity

Stereocontrolled synthesis is essential for accessing individual isomers for further study.

Experimental Protocol: Asymmetric Reduction of 3-Octen-2-one

This protocol outlines a general, highly effective method for producing enantiomerically enriched 3-Octen-2-ol.

Causality: The enantioselectivity of the reaction is dictated by the chiral catalyst, which creates a chiral environment around the prochiral ketone. The hydride is delivered preferentially to one face of the carbonyl group, leading to the formation of one enantiomer of the alcohol in excess. Catalysts like those used in Noyori asymmetric hydrogenation are exemplary.

Methodology:

-

Inert Atmosphere: Assemble a flame-dried, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., Argon). Maintaining anhydrous and oxygen-free conditions is critical for catalyst activity.

-

Reagent Addition:

-

Charge the flask with a solution of the substrate, (E)-3-octen-2-one (1.0 eq), in an anhydrous solvent (e.g., isopropanol).

-

Add the asymmetric catalyst (e.g., a chiral Ru-complex, ~0.1 mol%) to the solution. The choice of catalyst chirality ((R,R) vs. (S,S)) will determine whether the (R)- or (S)-alcohol is produced.

-

-

Reaction Execution: Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress by TLC or GC until the starting ketone is consumed.

-

Workup and Purification:

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the product into an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude alcohol by flash column chromatography on silica gel or distillation to yield the enantiomerically enriched 3-octen-2-ol.

-

Chemical Reactivity and Stability

As a secondary allylic alcohol, 3-Octen-2-ol exhibits characteristic reactivity.

-

Enhanced Reactivity: The allylic nature of the alcohol enhances the rate of substitution reactions at the C2 position. The hydroxyl group can be protonated and leave as water, forming a resonance-stabilized allylic carbocation, which is readily attacked by nucleophiles.[9][10]

-

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 3-octen-2-one, using mild oxidizing agents like manganese dioxide (MnO₂) or PCC.[11]

-

Storage and Stability: 3-Octen-2-ol should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and sources of ignition. It is stable under recommended storage conditions.

Safety and Handling

While comprehensive toxicological data for 3-Octen-2-ol is not fully established, it is recognized as safe for its intended use as a flavoring agent at current intake levels by bodies such as JECFA.[3] As with any laboratory chemical, standard safety precautions should be observed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Flammability: The compound is a flammable liquid. Keep away from open flames, sparks, and other sources of ignition.

Conclusion

3-Octen-2-ol is a multifaceted molecule whose chemical and physical properties are intrinsically linked to its stereochemistry. Its role as a natural flavor and fragrance compound is well-established, but the potential for its individual stereoisomers to exhibit unique biological activities remains a compelling area for future research. The synthetic and analytical protocols detailed herein provide a robust framework for scientists to explore the nuanced world of this important C8 alcohol.

References

Sources

- 1. Azulik Error 404 [roth.azulik.com]

- 2. 3-Octen-2-ol, (3E)- | C8H16O | CID 5358336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Octen-2-ol | C8H16O | CID 42538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 3-Octen-2-ol [webbook.nist.gov]

- 6. 3-octen-2-ol, 76649-14-4 [thegoodscentscompany.com]

- 7. parchem.com [parchem.com]

- 8. 3-Octen-2-OL | 76649-14-4 | Benchchem [benchchem.com]

- 9. Allylic Alcohols | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 10. chemistrytutorsarvan.in [chemistrytutorsarvan.in]

- 11. Reactions at the Allylic Position Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

An In-depth Technical Guide to the Stereoisomers of 3-Octen-2-ol: (E) and (Z) Configurations

Abstract

3-Octen-2-ol is a naturally occurring C8 volatile organic compound (VOC) identified as a key aroma component in many fungi and plants.[1] Its molecular structure, featuring both a chiral center and a carbon-carbon double bond, gives rise to four distinct stereoisomers. This guide provides a comprehensive technical examination of the geometric isomers, (E)-3-Octen-2-ol and (Z)-3-Octen-2-ol, focusing on their synthesis, analytical characterization, separation, and applications. We will delve into the causality behind experimental choices, providing field-proven insights and detailed protocols to support research and development in chemical ecology, flavor science, and synthetic chemistry.

Introduction to the Stereochemistry of 3-Octen-2-ol

3-Octen-2-ol (C₈H₁₆O) is a secondary unsaturated alcohol whose biological activity and sensory properties are intrinsically linked to its stereochemical configuration. The molecule possesses two distinct stereogenic elements:

-

A Chiral Carbon (C2): The carbon atom bonded to the hydroxyl group is asymmetric, leading to (R) and (S) enantiomers.

-

Geometric Isomerism (C3-C4): The double bond between the third and fourth carbon atoms can exist in either a trans (E, from the German entgegen) or cis (Z, from the German zusammen) configuration.

The combination of these elements results in four possible stereoisomers:

-

(2R, 3E)-3-Octen-2-ol

-

(2S, 3E)-3-Octen-2-ol

-

(2R, 3Z)-3-Octen-2-ol

-

(2S, 3Z)-3-Octen-2-ol

This guide will focus on the synthesis and characterization of the (E) and (Z) diastereomeric pairs, which are often produced as mixtures in both natural and synthetic contexts. Understanding and controlling this isomerism is critical for applications ranging from recreating specific natural flavors to synthesizing chiral building blocks for drug development.

Physicochemical and Spectroscopic Properties

The subtle difference in the spatial arrangement of the (E) and (Z) isomers leads to small but significant variations in their physical properties and spectroscopic signatures. While data for the pure (Z)-isomer is scarce in public literature, the properties of the common commercial mixture and the pure (E)-isomer are well-documented.

Table 1: Physicochemical Properties of 3-Octen-2-ol

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆O | [1][2][3] |

| Molecular Weight | 128.21 g/mol | [1][2][3] |

| CAS Number | 76649-14-4 (isomer mixture) | [1][3] |

| IUPAC Name | oct-3-en-2-ol | [1][3] |

| Appearance | Colorless liquid | [1][3] |

| Odor Profile | Mushroom, earthy, waxy, creamy, green, melon rind | [1][4][5] |

| Density | 0.826 - 0.836 g/cm³ @ 25°C | [3][4] |

| Boiling Point | 98°C @ 2 mmHg | [5] |

| Refractive Index | 1.422 - 1.428 @ 20°C | [3][4] |

| Solubility | Insoluble in water; soluble in ethanol and fats | [1][3] |

Table 2: Key Spectroscopic Data for Distinguishing (E) and (Z) Isomers

| Spectroscopic Technique | Key Differentiator | (E)-3-Octen-2-ol | (Z)-3-Octen-2-ol (Predicted) |

| ¹H NMR | Vinylic Proton Coupling Constant (J-value) | δ 5.5-5.7 (m), J ≈ 15 Hz | J ≈ 10-12 Hz |

| ¹³C NMR | Allylic Carbon Chemical Shift | Shifts influenced by steric effects | Shifts differ from (E)-isomer due to steric compression |

| Infrared (IR) | C-H Out-of-Plane Bend | ~960-980 cm⁻¹ (strong) | ~675-730 cm⁻¹ (variable) |

| GC Retention Index | Kovats Retention Index (Polar Column) | 1769 (FFAP column)[6] | Lower retention index than (E)-isomer on polar columns |

The most definitive method for distinguishing between the (E) and (Z) isomers is through ¹H NMR spectroscopy, where the magnitude of the coupling constant between the two vinylic protons provides unambiguous proof of the double bond geometry.

Stereoselective Synthesis Strategies

The most prevalent and reliable method for synthesizing specific isomers of 3-octen-2-ol is through the 1,2-reduction of the corresponding α,β-unsaturated ketone, (E)- or (Z)-3-octen-2-one.[1] The geometry of the double bond in the precursor ketone is retained in the final alcohol product, making the synthesis of the ketone the critical first step.

Synthesis of Precursors: (E)- and (Z)-3-Octen-2-one

(E)-3-Octen-2-one is commercially available and can be synthesized through methods such as the aldol condensation of pentanal with acetone. The synthesis of the (Z)-isomer is more challenging and often results in mixtures that require purification.

Stereoselective Reduction of 3-Octen-2-one

The reduction of the carbonyl group in 3-octen-2-one must be performed selectively to avoid the undesired 1,4-reduction of the conjugated double bond.

-

For Diastereoselectivity (Achieving E vs. Z): The choice of reducing agent is critical. Standard reducing agents like sodium borohydride (NaBH₄) effectively perform the 1,2-reduction, converting the ketone to the alcohol while preserving the double bond's configuration.

-

For Enantioselectivity (Achieving R vs. S): To produce a single enantiomer, an asymmetric reduction is required. This is accomplished using a chiral catalyst system. The Noyori-type asymmetric hydrogenation using ruthenium-BINAP catalysts or reduction with boranes in the presence of a chiral catalyst like an oxazaborolidine (Corey-Bakshi-Shibata or CBS catalyst) are highly effective.[1]

Caption: Workflow for the stereoselective reduction of (E)-3-octen-2-one.

Protocol 1: Asymmetric Reduction of (E)-3-Octen-2-one

This protocol provides a generalized procedure for the enantioselective reduction to yield a specific enantiomer of (E)-3-octen-2-ol. The choice of the (R)- or (S)-CBS catalyst determines the chirality of the final product.

-

Reaction Setup: Under an inert atmosphere (e.g., Argon), add a solution of (E)-3-octen-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer.[1]

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Catalyst Addition: Slowly add a solution of the appropriate chiral CBS catalyst (e.g., (R)-(-)-2-Methyl-CBS-oxazaborolidine, ~0.1 eq) to the cooled ketone solution.

-

Reducing Agent Addition: Add a solution of a borane reducing agent, such as borane-dimethyl sulfide complex (BMS, ~1.0 eq), dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at -78 °C. Allow the mixture to warm to room temperature.

-

Workup: Remove the solvent under reduced pressure. Redissolve the residue in diethyl ether, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo. Purify the resulting crude alcohol by flash column chromatography on silica gel to yield the enantioenriched (E)-3-octen-2-ol.

Analytical Characterization and Separation

Distinguishing and quantifying the (E) and (Z) isomers within a mixture requires high-resolution analytical techniques. The similarity in their boiling points and polarities makes separation challenging.[7]

Chromatographic Separation

Gas Chromatography (GC): This is the most common technique for analyzing volatile compounds like 3-octen-2-ol.

-

Column Choice: Achieving separation requires a high-resolution capillary column. A polar stationary phase, such as those containing polyethylene glycol (e.g., WAX, FFAP), is crucial.[7] These phases separate the isomers based on subtle differences in polarity, where the more linear (E)-isomer typically interacts more strongly and elutes later than the more compact (Z)-isomer.

-

Method Optimization: A slow oven temperature ramp (e.g., 2-5 °C/min) is essential to maximize the differential partitioning of the isomers onto the stationary phase.[7]

High-Performance Liquid Chromatography (HPLC): While less common for this specific compound, HPLC can be effective.

-

Silver Ion Chromatography: This specialized technique offers excellent separation of geometric isomers.[7] A stationary phase impregnated with silver ions (Ag⁺) reversibly interacts with the π-electrons of the double bond. The strength of this interaction differs between the sterically hindered (Z)-isomer and the more accessible (E)-isomer, enabling separation.[7][8]

Caption: Standard workflow for the analysis of 3-octen-2-ol isomers by GC-MS.

Protocol 2: GC-MS Analysis for Isomer Separation

-

Sample Preparation: Prepare a 1 mg/mL solution of the 3-octen-2-ol isomer mixture in a suitable solvent like hexane or dichloromethane.[1]

-

GC Column: Use a high-resolution capillary column with a polar stationary phase (e.g., DB-WAX, FFAP, 30 m x 0.25 mm ID x 0.25 µm film thickness).

-

GC Conditions:

-

Injector: Set to 250 °C with a split ratio of 50:1.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 3 °C/min to 180 °C, and hold for 5 minutes.

-

-

Mass Spectrometer Conditions:

-

Data Analysis: Identify peaks by comparing mass spectra with a reference library (e.g., NIST).[2][9] The elution order will confirm the identity of the (Z) and (E) isomers, with the (Z) isomer typically eluting first on a polar column.

Natural Occurrence and Biosynthesis

3-Octen-2-ol is a significant component of the "C8 volatiles" that characterize the aroma of many mushrooms, such as Tricholoma matsutake.[1] Its biosynthesis in fungi and plants originates from the oxidative degradation of linoleic acid, an abundant polyunsaturated fatty acid.[1]

The pathway is initiated by the enzyme lipoxygenase (LOX) , which oxygenates linoleic acid to form a hydroperoxide intermediate. This unstable intermediate is then cleaved by hydroperoxide lyase (HPL) to generate various short-chain aldehydes and ketones. Subsequent enzymatic reductions convert these carbonyl compounds into the corresponding C8 alcohols, including 1-octen-3-ol and 3-octen-2-ol.[1]

Caption: Simplified biosynthetic pathway of 3-octen-2-ol from linoleic acid.

Conclusion and Future Directions

The (E) and (Z) isomers of 3-octen-2-ol represent a fascinating case study in how subtle changes in molecular geometry can impact chemical synthesis, analysis, and biological function. This guide has outlined the core methodologies for their stereoselective synthesis via ketone reduction and their separation and characterization using high-resolution chromatography and spectroscopy. The protocols and workflows provided serve as a validated starting point for researchers in the field.

Future research should focus on elucidating the specific biological activities and sensory thresholds of each of the four pure stereoisomers. Such studies require robust methods for both diastereomeric and enantiomeric separation, representing a significant but achievable challenge in synthetic and analytical chemistry. A deeper understanding of these structure-activity relationships will unlock the full potential of these molecules in flavor science, chemical ecology, and as chiral synthons for pharmaceutical development.

References

- The Enigmatic Presence of 3-Octen-2-ol in Fungi and Plants: A Technical Guide. (2025). BenchChem.

-

3-Octen-2-ol, (3E)- | C8H16O. PubChem, National Center for Biotechnology Information. [Link]

-

3-Octen-2-ol | C8H16O. PubChem, National Center for Biotechnology Information. [Link]

-

3-Octen-2-one | C8H14O. PubChem, National Center for Biotechnology Information. [Link]

-

3-Octen-2-ol, 2-methyl-, (Z)-. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

-

3-octen-2-ol, 76649-14-4. The Good Scents Company. [Link]

-

3-Octen-2-ol Mass Spectrum. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

-

3-Octen-2-ol IR Spectrum. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

-

3-Octen-2-ol. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

- Method of separating E and Z isomers of an alkene alcohol and derivatives thereof.

- The preparation method of 3-chlorobicyclo[3.2.1]-3-octen-2-ol.

-

How to separate E and Z isomers?. ResearchGate. [Link]

- Technical Support Center: Separation of (E) and (Z) Isomers of 3-Hexen-2-one. (2025). BenchChem.

-

3-Octen-2-ol Gas Chromatography. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

-

3-octen-2-one 1-hexenyl methyl ketone. The Good Scents Company. [Link]

- Synthesis and analysis of 1-octen-3-01, the main flavour component of mushrooms. Nahrung.

-

HPLC Separation of E/Z-Isomers of Piperine and Structurally Related Pepper Alkaloids. University of Helsinki. [Link]

-

3-Octen-2-one, (E)-. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

Sources

- 1. 3-Octen-2-OL | 76649-14-4 | Benchchem [benchchem.com]

- 2. 3-Octen-2-ol, (3E)- | C8H16O | CID 5358336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Octen-2-ol | C8H16O | CID 42538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-octen-2-ol, 76649-14-4 [thegoodscentscompany.com]

- 5. 3-OCTEN-2-OL CAS#: 76649-14-4 [m.chemicalbook.com]

- 6. 3-Octen-2-ol [webbook.nist.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 3-Octen-2-ol [webbook.nist.gov]

An In-depth Technical Guide to the Stereoisomers and Enantiomers of 3-Octen-2-ol

Abstract

This technical guide provides a comprehensive analysis of the stereoisomers of 3-octen-2-ol, a chiral secondary alcohol with significant relevance in the flavor, fragrance, and pharmaceutical industries. For researchers, scientists, and professionals in drug development, a thorough understanding of stereoisomerism is fundamental to elucidating structure-activity relationships, ensuring enantiomeric purity, and meeting regulatory standards. This document details the structural complexities of 3-octen-2-ol's four stereoisomers, provides field-proven methodologies for their stereoselective synthesis and chiral separation, and discusses the potential implications of their stereochemistry on biological activity.

Introduction: The Significance of Stereoisomerism in 3-Octen-2-ol

3-Octen-2-ol (C₈H₁₆O) is a volatile organic compound found in a variety of natural sources, including mushrooms, and is a key contributor to their characteristic aroma.[1] Its molecular structure contains two stereogenic centers: a chiral carbon at the C2 position and a carbon-carbon double bond between C3 and C4. This gives rise to four distinct stereoisomers: (2R,3E)-3-octen-2-ol, (2S,3E)-3-octen-2-ol, (2R,3Z)-3-octen-2-ol, and (2S,3Z)-3-octen-2-ol.[1] The spatial arrangement of these stereocenters profoundly influences the molecule's physical, chemical, and biological properties. In the context of drug development, where molecular recognition by chiral receptors is paramount, the ability to synthesize and analyze single, pure enantiomers is a critical capability.

The Four Stereoisomers of 3-Octen-2-ol

The four stereoisomers of 3-octen-2-ol arise from the combination of two sources of isomerism:

-

Geometric Isomerism: The double bond between C3 and C4 can exist in two configurations:

-

(E) or trans: The higher priority groups on each carbon of the double bond are on opposite sides.

-

(Z) or cis: The higher priority groups on each carbon of the double bond are on the same side.

-

-

Enantiomerism: The carbon at the C2 position is a chiral center, bonded to four different groups (a hydroxyl group, a methyl group, a hydrogen atom, and the octenyl chain). This results in two possible configurations:

-

(R)-configuration (Rectus): The priorities of the substituents decrease in a clockwise direction.

-

(S)-configuration (Sinister): The priorities of the substituents decrease in a counter-clockwise direction.

-

The combination of these two stereogenic elements results in the four distinct stereoisomers depicted below.

Caption: The stereoisomeric relationships of 3-octen-2-ol.

Stereoselective Synthesis of 3-Octen-2-ol Enantiomers

The preparation of enantiomerically pure 3-octen-2-ol is most effectively achieved through the stereoselective reduction of the corresponding prochiral ketone, 3-octen-2-one. This transformation can be accomplished using a variety of chiral reducing agents or catalysts that preferentially generate one enantiomer over the other.

General Protocol: Asymmetric Reduction of 3-Octen-2-one

This protocol outlines a general methodology for the enantioselective reduction of (E)-3-octen-2-one to produce either (2R,3E)- or (2S,3E)-3-octen-2-ol. The choice of the chiral catalyst is the determining factor for the stereochemical outcome.

Materials:

-

(E)-3-octen-2-one (prochiral substrate)

-

Chiral reducing agent (e.g., (R)- or (S)-CBS reagent, or a chiral metal complex like a Noyori catalyst)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane)

-

Inert gas (Argon or Nitrogen)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask is charged with a solution of (E)-3-octen-2-one in the anhydrous solvent under an inert atmosphere.

-

Cooling: The reaction mixture is cooled to the optimal temperature for the chosen catalyst (typically between -78 °C and room temperature).

-

Addition of Chiral Catalyst: The chiral reducing agent or catalyst is added to the stirred solution.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Quenching: The reaction is carefully quenched by the slow addition of the quenching solution.

-

Workup and Extraction: The product is extracted from the aqueous phase with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched 3-octen-2-ol.

Caption: Workflow for the asymmetric reduction of 3-octen-2-one.

Causality in Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical as many chiral reducing agents are sensitive to moisture and air.

-

Low Temperature: Performing the reaction at low temperatures often enhances the enantioselectivity of the reduction by favoring the transition state that leads to the desired enantiomer.

-

Catalyst Selection: The choice of catalyst is the most crucial decision. For example, using an (R)-configured catalyst will typically yield the (R)-alcohol, while an (S)-configured catalyst will produce the (S)-alcohol. The mechanism of this stereochemical control is often rationalized by considering the steric interactions in the transition state.[2]

Chiral Separation and Analysis of 3-Octen-2-ol Stereoisomers

For the analysis of a racemic or diastereomeric mixture of 3-octen-2-ol, chiral gas chromatography (GC) is the most effective technique. This method utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to their separation.

Protocol: Chiral Gas Chromatography (GC) Separation

Instrumentation:

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Chiral GC Column: A capillary column with a cyclodextrin-based CSP (e.g., Rt-βDEXsa) is often effective for separating chiral alcohols.[3]

Sample Preparation:

-

Prepare a stock solution of the 3-octen-2-ol mixture in a suitable solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to an appropriate concentration for GC analysis (e.g., 10-100 µg/mL).

GC Conditions:

-

Injector Temperature: Typically set between 200-250 °C.

-

Oven Temperature Program: An initial temperature of around 60-80 °C is held for a few minutes, followed by a slow temperature ramp (e.g., 2-5 °C/min) to a final temperature of 180-220 °C. Slower ramp rates often improve resolution.[3]

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Detector: FID is commonly used for quantification, while MS provides structural information for identification.

Analysis: The different stereoisomers will have distinct retention times on the chiral column, allowing for their separation and quantification. The elution order of the enantiomers will depend on the specific chiral stationary phase used.

Caption: Workflow for the chiral GC separation of 3-octen-2-ol stereoisomers.

Properties of 3-Octen-2-ol Stereoisomers

| Property | (2R,3E) | (2S,3E) | (2R,3Z) | (2S,3Z) | Racemic Mixture |

| Molecular Formula | C₈H₁₆O | C₈H₁₆O | C₈H₁₆O | C₈H₁₆O | C₈H₁₆O |

| Molecular Weight ( g/mol ) | 128.21 | 128.21 | 128.21 | 128.21 | 128.21[4] |

| Appearance | Colorless liquid | Colorless liquid | Colorless liquid | Colorless liquid | Colorless liquid[4] |

| Density (g/mL at 25°C) | Data not available | Data not available | Data not available | Data not available | 0.826 - 0.836[4] |

| Refractive Index (at 20°C) | Data not available | Data not available | Data not available | Data not available | 1.422 - 1.428[4] |

| Specific Rotation ([(\alpha)]ᴅ) | Expected positive value | Expected negative value | Expected positive value | Expected negative value | 0 |

| Odor Profile | Data not available | Data not available | Data not available | Data not available | Sweet, creamy, buttery, lactone, mushroom[1] |

| Odor Threshold | Data not available | Data not available | Data not available | Data not available | Information not available |

Biological Significance and Implications for Drug Development

While specific biological activities for the individual stereoisomers of 3-octen-2-ol are not extensively documented, the principle that stereochemistry governs biological function is well-established.[5] The structurally related compound, 1-octen-3-ol, exhibits enantiomer-specific activity as an insect attractant.[6] It is highly probable that the stereoisomers of 3-octen-2-ol also display differential interactions with biological receptors, such as olfactory receptors or enzyme active sites.

For drug development professionals, this underscores the importance of stereochemical control. The therapeutic efficacy of a chiral drug is often associated with one enantiomer (the eutomer), while the other (the distomer) may be inactive or contribute to undesirable side effects.[5] Therefore, the development of stereoselective syntheses and robust analytical methods for chiral separation are not merely academic exercises but essential components of modern drug discovery and development.

Safety and Handling

3-Octen-2-ol should be handled in a well-ventilated area, and personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is a flammable liquid and should be kept away from heat, sparks, and open flames. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. General safety precautions for handling flammable organic liquids should be followed.[7]

Conclusion

The four stereoisomers of 3-octen-2-ol represent distinct chemical entities with potentially unique physical, chemical, and biological properties. While their collective use as a flavoring agent is established, a deeper understanding of the individual stereoisomers is crucial for advancing research in sensory science, chemical ecology, and drug development. The methodologies for stereoselective synthesis and chiral separation outlined in this guide provide a framework for obtaining and characterizing these individual isomers. Further investigation into the specific biological activities of each stereoisomer is warranted and may unveil novel applications for these compounds.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 42538, 3-Octen-2-ol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5358336, 3-Octen-2-ol, (3E)-. Retrieved from [Link]

-

SCISPEC. (n.d.). Enantiomeric Composition of Essential Oils by Chiral GC/MS. Retrieved from [Link]

-

University of Calgary. (n.d.). Enantioselective Reduction of Ketones. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-octen-2-ol. Retrieved from [Link]

-

Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]

-

Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

-

The Lipid Web. (n.d.). The Chromatographic Resolution of Chiral Lipids. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. Dalton Transactions. Retrieved from [Link]

-

Cai, S., et al. (2019). Enantioselective Reduction of α,β-Unsaturated Ketones and Aryl Ketones by Perakine Reductase. Organic Letters, 21(12), 4411–4414. Retrieved from [Link]

-

Straathof, A. J., et al. (2002). Enzyme-catalyzed regio- and enantioselective ketone reductions. Current Opinion in Biotechnology, 13(6), 548-556. Retrieved from [Link]

-

University of Calgary. (n.d.). Stereochemistry and Biological Activity of Drugs. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Octen-2-ol in NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-PENTEN-2-OL. Retrieved from [Link]

-

MDPI. (2023). Chemical Composition, Enantiomeric Distribution and Biological Activity of Essential Oil from Morella pubescens (Humb. & Bonpl. ex Willd.) Wilbur. Molecules, 28(7), 2975. Retrieved from [Link]

-

Chemsrc. (n.d.). 3-Octen-2-ol, (E)-. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Octen-2-ol, 2-methyl-, (Z)- in NIST Chemistry WebBook. Retrieved from [Link]

Sources

Natural occurrence of 3-Octen-2-OL in fungi and plants

An In-depth Technical Guide to the Natural Occurrence of 3-Octen-2-ol in Fungi and Plants

Abstract

3-Octen-2-ol is a naturally occurring C8 volatile organic compound (VOC) that contributes significantly to the aroma profiles of various fungi and, to a lesser extent, plants. While its isomer, 1-octen-3-ol (mushroom alcohol), is extensively studied, 3-octen-2-ol remains a more enigmatic component of the natural volatilome. This technical guide provides a comprehensive overview of 3-octen-2-ol, detailing its chemical properties, natural distribution, biosynthetic origins from fatty acid degradation, and established analytical methodologies for its detection and quantification. Furthermore, it explores the compound's biological activities, particularly its role as a semiochemical. This document serves as a foundational resource, consolidating quantitative data, detailed experimental protocols, and visual representations of biochemical and analytical workflows to support advanced research and development.

Introduction: The Chemical Identity of 3-Octen-2-ol

3-Octen-2-ol is a secondary unsaturated alcohol that plays a role in the characteristic scents of many natural sources, most notably mushrooms.[1] Its aroma is often described as mushroom-like, green, earthy, waxy, and with creamy or buttery notes.[2][3][4] As a chiral molecule with a carbon-carbon double bond, it can exist as four distinct stereoisomers, each potentially having unique sensory properties and biological activities.[1] This stereoisomerism is a critical consideration for researchers in flavor chemistry and chemical ecology. The compound is sparingly soluble in water but miscible with organic solvents like ethanol.[1][2][3]

Table 1: Chemical and Physical Properties of 3-Octen-2-ol

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O | [1][3] |

| Molecular Weight | 128.21 g/mol | [1][3][5] |

| IUPAC Name | oct-3-en-2-ol | [1] |

| CAS Number | 76649-14-4 | [1] |

| Appearance | Colorless liquid | [3][6] |

| Odor Profile | Mushroom, green, earthy, waxy, creamy, melon rind | [2][4][6] |

| Density | 0.826 - 0.836 g/cm³ | [3][6] |

| Refractive Index | 1.422 - 1.428 | [3][6] |

| Solubility | Insoluble in water; soluble in ethanol | [2][3] |

Natural Occurrence and Distribution

While not as ubiquitously studied as other C8 volatiles, 3-octen-2-ol has been identified in a diverse array of biological systems.

Prevalence in Fungi

Fungi are the most significant natural source of 3-octen-2-ol and other eight-carbon volatiles. These compounds are defining components of the characteristic "mushroom" aroma.[1] The production of these volatiles is a result of the oxidative cleavage of fatty acids, a common metabolic process in fungi.[7] Its presence has been reported in various fungal species, including edible mushrooms where it contributes to the complex flavor profile, and in mold species such as Penicillium cyclopium.[1] While extensive quantitative data is sparse, the presence of C8 compounds is a hallmark of the fungal volatilome.

Occurrence in Plants

The documentation of 3-octen-2-ol in plants is less frequent than in fungi. However, it has been identified as a component of the volatile profile in some plant species. For instance, it is found in fennel (Foeniculum vulgare), where it contributes to the plant's complex aromatic character alongside compounds like anethole and fenchone.[8] It has also been associated with the flavor profiles of fruits and vegetables such as raspberry, tomato, melon, and watermelon.[2][6]

The Biosynthetic Pathway: From Linoleic Acid to C8 Volatiles

The formation of 3-octen-2-ol in both fungi and plants is intrinsically linked to the metabolism of polyunsaturated fatty acids, primarily linoleic acid.[9][7] This biochemical cascade is initiated by enzymatic oxidation and subsequent cleavage of the fatty acid chain.

The biosynthesis of C8 volatiles is a multi-step enzymatic process.[1] The pathway begins with the oxygenation of linoleic acid by the enzyme lipoxygenase (LOX) , which forms a hydroperoxide intermediate.[1][10] This intermediate is then cleaved by a hydroperoxide lyase (HPL) enzyme.[10][11] While this pathway is well-documented for producing the isomer 1-octen-3-ol, the specific steps leading to 3-octen-2-ol are hypothesized to involve the formation of its corresponding ketone, 3-octen-2-one, which is then reduced to 3-octen-2-ol.[1][12] This final reduction step would be catalyzed by an alcohol dehydrogenase or a similar reductase enzyme.

Caption: Proposed biosynthetic pathway of 3-octen-2-ol from linoleic acid.

Analytical Methodologies for Detection and Quantification

The analysis of volatile compounds like 3-octen-2-ol from complex biological matrices requires sensitive and specific techniques. The gold standard for this purpose is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a headspace extraction method.

Core Technique: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, highly sensitive, and robust sample preparation technique ideal for extracting VOCs.[1][13][14] The method involves exposing a fused silica fiber coated with a sorbent polymer to the headspace (the gas phase above the sample) in a sealed vial.[14][15] Volatiles partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the hot inlet of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis.

Causality in Protocol Choice:

-

Why HS-SPME? It eliminates the need for organic solvents, reducing sample preparation time and potential contamination. Its equilibrium-based nature allows for the sensitive concentration of low-abundance volatiles from the sample headspace, making it perfect for analyzing trace aroma compounds.[14]

-

Why GC-MS? Gas chromatography provides excellent separation of complex mixtures of volatiles based on their boiling points and polarity. Mass spectrometry offers definitive identification based on the unique mass fragmentation pattern of each compound, ensuring trustworthy and accurate results.[13]

Experimental Protocol: HS-SPME-GC-MS Analysis of Fungal Volatiles

This protocol outlines a general, self-validating procedure for the analysis of 3-octen-2-ol from fungal cultures.

1. Sample Preparation:

- Place a standardized amount (e.g., 1-5 mL of liquid culture or 1-5 g of mycelium/fruiting body) into a 20 mL headspace vial.

- Add a saturated salt solution (e.g., NaCl) to increase the volatility of the analytes by reducing their solubility in the aqueous phase (salting-out effect).

- Seal the vial immediately with a PTFE/silicone septum cap.

2. Headspace Extraction (HS-SPME):

- Place the vial in a heating block or water bath set to a controlled temperature (e.g., 40-60°C) and allow it to equilibrate for a set time (e.g., 15-30 minutes). This ensures consistent partitioning of volatiles into the headspace.

- Insert the SPME fiber (e.g., 75 µm CAR/PDMS) through the septum into the headspace above the sample.[13] Do not let the fiber touch the sample.

- Expose the fiber for a standardized time (e.g., 30-60 minutes) to allow for adsorption of the volatiles.

3. GC-MS Analysis:

Retract the fiber and immediately insert it into the heated GC inlet (e.g., 250°C) for thermal desorption (e.g., 5 minutes).

The desorbed compounds are separated on a suitable capillary column (e.g., VF-WAX MS or HP-Innowax polar column).[13]

The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 35-350.

Compound identification is achieved by comparing the obtained mass spectra with reference spectra in libraries (e.g., NIST, Wiley) and by comparing retention indices with known standards.[13]

Caption: Standard experimental workflow for the analysis of 3-octen-2-ol.

Biological Activities and Potential Applications

3-Octen-2-ol exhibits a range of biological activities, primarily functioning as a semiochemical—a chemical messenger that mediates interactions between organisms. It can act as both an attractant and a repellent, depending on the insect species and the specific context.[1] This dual role makes it a compound of interest for developing novel pest management strategies. Its isomer, 1-octen-3-ol, is a well-known kairomone that attracts many blood-feeding insects, including mosquitoes.[16][17] The related ketone, 3-octanone, also influences insect behavior.[16] The specific roles and signaling pathways associated with 3-octen-2-ol are an active area of research, with potential applications in agriculture and public health.

Conclusion

3-Octen-2-ol is a significant, albeit understudied, volatile compound found in the chemical repertoires of fungi and some plants. Its biosynthesis via the lipoxygenase pathway highlights a fundamental metabolic process that generates a host of bioactive C8 compounds. For researchers in natural products chemistry, food science, and drug development, a thorough understanding of its occurrence, formation, and analysis is crucial. The methodologies detailed in this guide provide a robust framework for future investigations into the precise biological roles of 3-octen-2-ol and its potential for practical applications.

References

-

3-octen-2-ol, 76649-14-4 - The Good Scents Company . The Good Scents Company. Available at: [Link].

-

Evaluation of the enantiomers of 1-octen-3-ol and 1-octyn-3-ol as attractants for mosquitoes associated with a freshwater swamp in Florida, USA | Request PDF - ResearchGate . ResearchGate. Available at: [Link].

-

3-Octen-2-ol | C8H16O | CID 42538 - PubChem . National Center for Biotechnology Information. Available at: [Link].

-

1-Octen-3-ol - University of Bristol . University of Bristol. Available at: [Link].

-

Antioxidant and Aromatic Properties of Aqueous Extracts of Pleurotus nebrodensis as Potential Food Ingredients - MDPI . MDPI. Available at: [Link].

-

3-octen-2-one 1-hexenyl methyl ketone - The Good Scents Company . The Good Scents Company. Available at: [Link].

-

3-Octen-2-ol, (3E)- | C8H16O | CID 5358336 - PubChem . National Center for Biotechnology Information. Available at: [Link].

-

Showing Compound 3-Octen-2-ol (FDB016161) - FooDB . FooDB. Available at: [Link].

-

Mosquito - Wikipedia . Wikipedia. Available at: [Link].

-

Recombinant Lipoxygenases and Hydroperoxide Lyases for the Synthesis of Green Leaf Volatiles | Journal of Agricultural and Food Chemistry - ACS Publications . ACS Publications. Available at: [Link].

-

Screening of volatile organic compounds (VOCs) from liquid fungal cultures using ambient mass spectrometry - PMC - NIH . National Center for Biotechnology Information. Available at: [Link].

-

Abstract The Department of the Treasury's Alcohol and Tobacco Tax and Trade Bureau (TTB) is responsible for regulating the use o . TTB.gov. Available at: [Link].

-

Biosynthesis of hydrocarbons and volatile organic compounds by fungi: bioengineering potential - PMC . National Center for Biotechnology Information. Available at: [Link].

-

Differences in fungal and plant volatiles synthesis pathways (based on... - ResearchGate . ResearchGate. Available at: [Link].

-

Metabolism of polyunsaturated fatty acids in fungi. (a) Linoleic acid... - ResearchGate . ResearchGate. Available at: [Link].

-

(PDF) Analysis of Volatile Compounds Emitted by Filamentous Fungi Using Solid-Phase Microextraction-Gas Chromatography/Mass Spectrometry - ResearchGate . ResearchGate. Available at: [Link].

-

Eight-carbon volatiles in mushrooms and fungi: Properties, analysis, and biosynthesis . ResearchGate. Available at: [Link].

-

Biosynthesis of (R)-(-)-1-Octen-3-ol in Recombinant Saccharomyces cerevisiae with Lipoxygenase-1 and Hydroperoxide Lyase Genes from Tricholoma matsutake - PMC - NIH . National Center for Biotechnology Information. Available at: [Link].

-

Plant and fungal lipoxygenases - PubMed . National Center for Biotechnology Information. Available at: [Link].

-

Antifungal Hydroxy Fatty Acids Produced during Sourdough Fermentation: Microbial and Enzymatic Pathways, and Antifungal Activity in Bread - PMC - NIH . National Center for Biotechnology Information. Available at: [Link].

-

Biosynthesis and genomic analysis of medium-chain hydrocarbon production by the endophytic fungal isolate Nigrograna mackinonnii E5202H - PubMed Central . National Center for Biotechnology Information. Available at: [Link].

-

Optimization of Hydroperoxide Lyase Production for Recombinant Lipoxygenase Pathway Cascade Application - MDPI . MDPI. Available at: [Link].

-

Analysis of Volatile Compounds Emitted by Filamentous Fungi Using Solid-Phase Microextraction-Gas chromatography/mass Spectrometry - PubMed . National Center for Biotechnology Information. Available at: [Link].

-

Fungal Δ9-fatty acid desaturase: a unique enzyme at the core of lipid metabolism in Aspergillus fumigatus and a promising target for the search for antifungal strategies | mBio - ASM Journals . American Society for Microbiology. Available at: [Link].

-

Video: Measuring Volatile and Non-volatile Antifungal Activity of Biocontrol Products - JoVE . JoVE. Available at: [Link].

-

Fennel - Wikipedia . Wikipedia. Available at: [Link].

-

(PDF) Plant Lipoxygenases and Their Role in Plant Physiology - ResearchGate . ResearchGate. Available at: [Link].

-

Fungal volatile organic compounds: mechanisms involved in their sensing and dynamic communication with plants - Frontiers . Frontiers. Available at: [Link].

-

What can be lost? Genomic perspective on the lipid metabolism of Mucoromycota - PMC . National Center for Biotechnology Information. Available at: [Link].

-

(PDF) Detection of oleic acid biodegradation by fungi - ResearchGate . ResearchGate. Available at: [Link].

-

Volatile emission and biosynthesis in endophytic fungi colonizing black poplar leaves . PubMed. Available at: [Link].

-

Antifungal effects of volatile organic compounds produced by Trichoderma koningiopsis T2 against Verticillium dahliae - Frontiers . Frontiers. Available at: [Link].

Sources

- 1. 3-Octen-2-OL | 76649-14-4 | Benchchem [benchchem.com]

- 2. 3-OCTEN-2-OL CAS#: 76649-14-4 [m.chemicalbook.com]

- 3. 3-Octen-2-ol | C8H16O | CID 42538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound 3-Octen-2-ol (FDB016161) - FooDB [foodb.ca]

- 5. 3-Octen-2-ol, (3E)- | C8H16O | CID 5358336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-octen-2-ol, 76649-14-4 [thegoodscentscompany.com]

- 7. Biosynthesis of hydrocarbons and volatile organic compounds by fungi: bioengineering potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fennel - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 3-octen-2-one, 1669-44-9 [thegoodscentscompany.com]

- 13. Antioxidant and Aromatic Properties of Aqueous Extracts of Pleurotus nebrodensis as Potential Food Ingredients | MDPI [mdpi.com]

- 14. Analysis of volatile compounds emitted by filamentous fungi using solid-phase microextraction-gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Mosquito - Wikipedia [en.wikipedia.org]

Biosynthesis pathway of 3-Octen-2-OL from linoleic acid

An In-Depth Technical Guide to the Biosynthesis of 3-Octen-2-ol from Linoleic Acid

Authored by a Senior Application Scientist

Foreword: The world of volatile organic compounds (VOCs) is a complex tapestry of molecules that dictate the aroma, flavor, and chemical ecology of the organisms that produce them. Among these, the C8 compounds derived from fatty acid oxidation are particularly significant, contributing the characteristic "mushroom" and "green" notes to many natural products. While 1-octen-3-ol, the "mushroom alcohol," has been the subject of extensive research, its structural isomer, 3-octen-2-ol, remains a more enigmatic yet crucial component of the natural volatilome. This guide provides a comprehensive, research-level exploration of the biosynthetic pathway of 3-octen-2-ol from its linoleic acid precursor, designed for professionals in research, natural product chemistry, and drug development.

The Genesis: Linoleic Acid as the Foundational Precursor

The journey to 3-octen-2-ol begins with linoleic acid (C18:2), an essential polyunsaturated fatty acid abundant in many plants, fungi, and particularly in mushrooms.[1] Its structure, featuring a (1Z, 4Z)-pentadiene moiety, makes it an ideal substrate for enzymatic oxygenation, the first committed step in the biosynthesis of a vast array of signaling molecules and volatile compounds known as oxylipins.[2] The availability of linoleic acid within the cell, often released from membrane phospholipids by phospholipases, is the primary prerequisite for the initiation of the C8 volatile cascade.[2]

The Core Pathway: A Three-Act Enzymatic Cascade

The conversion of linoleic acid to 3-octen-2-ol is not a single reaction but a coordinated enzymatic cascade. This process is primarily catalyzed by a sequence of three enzyme classes: lipoxygenase (LOX), hydroperoxide lyase (HPL), and alcohol dehydrogenase (ADH).[3]

Act I: Dioxygenation via Lipoxygenase (LOX)

The first and rate-limiting step is the stereo- and regio-specific incorporation of molecular oxygen into the linoleic acid backbone, a reaction catalyzed by non-heme iron-containing enzymes called lipoxygenases (LOXs).[4]

-

Mechanism of Action: The LOX catalytic cycle begins with the abstraction of a hydrogen atom from the central methylene group of the pentadiene system in linoleic acid, creating a substrate radical.[2] This is followed by the antarafacial addition of molecular oxygen (O₂) to form a peroxyl radical, which is then reduced to a fatty acid hydroperoxide anion, completing the catalytic cycle.[5][6]

-

Regiospecificity is Key: LOX enzymes exhibit distinct positional specificity, yielding different hydroperoxide isomers. In plants, 9-LOX and 13-LOX are common, producing 9-hydroperoxyoctadecadienoic acid (9-HPODE) and 13-hydroperoxyoctadecadienoic acid (13-HPODE), respectively.[2][5] However, in fungi such as Agaricus bisporus, the formation of C8 volatiles is predominantly linked to the action of a distinct LOX that generates 10-hydroperoxyoctadecadienoic acid (10-HPODE).[7][8] It is the formation of this specific 10-HPODE intermediate that channels the pathway toward C8 compounds like 1-octen-3-ol and, by extension, 3-octen-2-ol.

Act II: C-C Bond Cleavage by Hydroperoxide Lyase (HPL)

The highly reactive and unstable hydroperoxide intermediate is immediately acted upon by hydroperoxide lyase (HPL). These enzymes are a specialized class of cytochrome P450 (CYP74 family) that catalyze the cleavage of a C-C bond adjacent to the hydroperoxide group.[9][10]

-

Mechanism of Action: HPLs catalyze the homolytic isomerization of the fatty acid hydroperoxide into a transient hemiacetal intermediate.[11] This unstable intermediate rapidly decomposes, cleaving the carbon chain.

-

Product Specificity: The identity of the resulting fragments is dictated entirely by the position of the hydroperoxide on the fatty acid chain. The cleavage of 10-HPODE by HPL is the critical step that generates the eight-carbon backbone of 3-octen-2-ol. This reaction yields two primary products: a C8 volatile and a C10 oxo-acid.[8][12] While the direct cleavage product leading to 3-octen-2-ol is likely the ketone 3-octen-2-one , the analogous and well-documented cleavage of 10-HPOD to yield 1-octen-3-ol and 10-oxo-trans-8-decenoic acid provides a strong mechanistic precedent.[7][8][12]

Act III: Reduction via Alcohol Dehydrogenase (ADH)

The final step in the biosynthesis is the reduction of the carbonyl group of the C8 ketone intermediate (3-octen-2-one) to a secondary alcohol, yielding 3-octen-2-ol. This transformation is catalyzed by alcohol dehydrogenases (ADHs).

-

Mechanism of Action: ADHs are oxidoreductases that facilitate the interconversion between alcohols and their corresponding aldehydes or ketones.[13] The reduction of 3-octen-2-one to 3-octen-2-ol requires a hydride donor, typically the reduced form of nicotinamide adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH), which is oxidized to NAD⁺ or NADP⁺ in the process.[14][15] The stereospecificity of the resulting alcohol is determined by the specific ADH isozyme involved.

Visualization of the Biosynthetic Pathway

The following diagram illustrates the sequential enzymatic reactions converting linoleic acid into 3-octen-2-ol.

Caption: Biosynthetic cascade from linoleic acid to 3-octen-2-ol.

Quantitative Data on C8 Volatiles

Quantitative data for 3-octen-2-ol specifically is limited in the literature. However, data for the closely related and often more abundant C8 ketone, 3-octen-2-one, and the isomeric alcohol, 1-octen-3-ol, provide valuable context on the prevalence of this pathway in fungi.

| Compound | Fungal Species | Concentration/Abundance | Reference |

| 3-Octen-2-ol | Penicillium cyclopium | Identified as a volatile product | [3] |

| 3-Octen-2-one | Heat-treated A. bisporus | Reduced content after treatment | [16] |

| 1-Octen-3-ol | Agaricus bisporus | Major C8 volatile, key aroma compound | [7] |

| 1-Octen-3-ol | Penicillium camemberti | Produced via LOX pathway | [17] |

Experimental Protocols

Protocol 1: In Vitro Enzymatic Synthesis and Analysis

This protocol describes the laboratory-scale synthesis of C8 volatiles from linoleic acid using a crude enzyme homogenate from mushroom tissue, a method that leverages the native LOX and HPL activities.

I. Preparation of Crude Enzyme Homogenate:

-

Homogenize fresh Agaricus bisporus (button mushroom) tissue (100 g) in 200 mL of ice-cold 0.1 M phosphate buffer (pH 7.0) using a blender.

-

Filter the homogenate through four layers of cheesecloth to remove solids.

-

Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant, which serves as the crude enzyme extract containing active LOX and HPL.[7] Keep on ice.

II. Enzymatic Reaction:

-

Prepare a 15 mM linoleic acid substrate solution by dissolving it in 0.1 M phosphate buffer (pH 6.5) with a small amount of Tween 20 to aid emulsification.[8]

-

In a sealed glass vial, combine 5 mL of the crude enzyme extract with 5 mL of the linoleic acid substrate solution.

-

Incubate the reaction mixture at 25-35°C for 1 hour with gentle agitation.[8] The optimal temperature may require empirical determination.

-

Stop the reaction by adding 1 mL of 2 M HCl.

III. Product Extraction and Analysis (HS-SPME-GC-MS):

-

Transfer the reaction vial to a heating block set at 60°C.

-

Expose a 75 µm CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes to adsorb the volatile products.[18]

-

Immediately introduce the SPME fiber into the injection port of a Gas Chromatograph-Mass Spectrometer (GC-MS) for thermal desorption (e.g., 250°C for 3 minutes).

-

Separate the compounds on a suitable capillary column (e.g., DB-5ms) with a programmed temperature gradient.

-

Identify 3-octen-2-ol and other products by comparing their mass spectra and retention times to those of authentic standards and library data (e.g., NIST).[3]

Visualization of the Analytical Workflow

The following diagram outlines the key steps in the analytical protocol for identifying the biosynthesized products.

Caption: Workflow for analysis of 3-octen-2-ol from in vitro synthesis.

Conclusion and Future Directions

The biosynthesis of 3-octen-2-ol from linoleic acid is a sophisticated, multi-step enzymatic process fundamentally reliant on the sequential action of lipoxygenase, hydroperoxide lyase, and alcohol dehydrogenase. The regiospecificity of the initial LOX-catalyzed oxygenation to form a 10-hydroperoxide intermediate is the critical determinant that directs the pathway toward C8 volatile production in fungi. While the core pathway is established, significant opportunities for further research exist. The precise identification and characterization of the specific LOX, HPL, and ADH isozymes involved in 3-octen-2-ol formation remain to be fully elucidated. Furthermore, exploring the stereochemical outcome of the final reduction step will provide deeper insights into the enzymatic control and potential biological activity of the different stereoisomers of 3-octen-2-ol. Such knowledge is invaluable for applications in the flavor and fragrance industry, as well as for understanding the complex chemical ecology of fungi and plants.

References

- Benchchem. (n.d.). 3-Octen-2-OL | 76649-14-4.

- Cecchi, L., Migliorini, M., Giambanelli, E., & Zanoni, B. (n.d.). The lipoxygenase-catalyzed oxygenation of linoleic acid into 9-hydroperoxide and 13-hydroperoxide of linoleic acid. ResearchGate.

-

Wikipedia. (n.d.). Hydroperoxide lyase. Retrieved from [Link]

-

Grechkin, A. N., Brühlmann, F., Mukhtarova, L. S., Gogolev, Y. V., & Hamberg, M. (2006). Hydroperoxide lyases (CYP74C and CYP74B) catalyze the homolytic isomerization of fatty acid hydroperoxides into hemiacetals. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1761(12), 1419–1428. Retrieved from [Link]

-

Mashima, R., & Okuyama, T. (2015). The role of lipoxygenases in pathophysiology; new insights and future perspectives. Redox Biology, 6, 297-310. Retrieved from [Link]

-

Noordermeer, M. A., Veldink, G. A., & Vliegenthart, J. F. (2001). Fatty acid hydroperoxide lyase: a plant cytochrome p450 enzyme involved in wound healing and pest resistance. ChemBioChem, 2(7-8), 494–504. Retrieved from [Link]

-

Ahmad, P., et al. (2022). Specific Roles of Lipoxygenases in Development and Responses to Stress in Plants. International Journal of Molecular Sciences, 23(7), 3965. Retrieved from [Link]

-

Gräf, J., et al. (2020). Synthesis of Linoleic Acid 13-Hydroperoxides from Safflower Oil Utilizing Lipoxygenase in a Coupled Enzyme System with In-Situ Oxygen Generation. Molecules, 25(21), 5035. Retrieved from [Link]

-

Garssen, G. J., Vliegenthart, J. F., & Boldingh, J. (1971). An anaerobic reaction between lipoxygenase, linoleic acid and its hydroperoxides. Biochemical Journal, 122(3), 327–332. Retrieved from [Link]

-